molecular formula C10H16BrN3O2 B13615172 2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid

2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid

Cat. No.: B13615172
M. Wt: 290.16 g/mol
InChI Key: WSYXIVUNVFMDFC-UHFFFAOYSA-N
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Description

2-Amino-6-(4-bromo-1H-pyrazol-1-yl)-2-methylhexanoic acid is a synthetic amino acid derivative featuring a hexanoic acid backbone substituted with a 4-bromo-pyrazole moiety at the sixth carbon and a methyl group at the second carbon. This structural complexity confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and biochemical research. The bromine atom on the pyrazole ring enhances electrophilic reactivity, while the methyl group introduces steric effects that may influence binding to biological targets .

Properties

Molecular Formula

C10H16BrN3O2

Molecular Weight

290.16 g/mol

IUPAC Name

2-amino-6-(4-bromopyrazol-1-yl)-2-methylhexanoic acid

InChI

InChI=1S/C10H16BrN3O2/c1-10(12,9(15)16)4-2-3-5-14-7-8(11)6-13-14/h6-7H,2-5,12H2,1H3,(H,15,16)

InChI Key

WSYXIVUNVFMDFC-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCN1C=C(C=N1)Br)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by bromination and subsequent attachment to the hexanoic acid chain. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid involves its interaction with specific molecular targets. The bromine atom and pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Functional Group Variations

Compound Name Core Structure Differences Key Functional Groups
2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoic acid Shorter butanoic chain (C4 vs. C6) Bromo-pyrazole, methyl, amino
2-(4-Bromo-1H-pyrazol-3-yl)acetic acid Acetic acid backbone (C2) Bromo-pyrazole at C3 position
3,5-Dimethylhexanoic acid Hexanoic acid with methyl groups at C3 and C5 No pyrazole or amino groups
(2S)-2-Methylhept-6-enoic acid Unsaturated heptanoic acid with a double bond Lacks pyrazole and bromine

Key Observations :

  • Chain Length: The hexanoic backbone in the target compound may enhance solubility and metabolic stability compared to shorter-chain analogues like 2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoic acid .
  • Pyrazole Substitution: The 4-bromo substitution on the pyrazole ring distinguishes it from compounds like 2-(5-methyl-1H-pyrazol-1-yl)acetamide, where bromine is absent.
  • Steric Effects : The 2-methyl group introduces steric hindrance, which may reduce off-target binding compared to unsubstituted analogues like 2-(4-Bromo-1H-pyrazol-3-yl)acetic acid .

Key Insights :

  • The bromo-pyrazole moiety in the target compound may confer kinase inhibitory activity, similar to riluzole (a trifluoromethoxy-substituted neuroprotective agent) but with distinct selectivity due to the hexanoic backbone .

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